molecular formula C9H14N2 B1615878 1,2-Benzenediamine, N,N,N'-trimethyl- CAS No. 2427-03-4

1,2-Benzenediamine, N,N,N'-trimethyl-

Cat. No. B1615878
CAS RN: 2427-03-4
M. Wt: 150.22 g/mol
InChI Key: BXBFTMKSQSKHMF-UHFFFAOYSA-N
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Description

1,2-Benzenediamine, N,N,N'-trimethyl- (also known as Methylated 1,2-benzenediamine) is a chemical compound that is widely used in scientific research due to its unique properties. This compound is synthesized by the reaction between 1,2-diaminobenzene and formaldehyde, followed by methylation. The resulting compound has been found to have a variety of applications in the field of biochemistry and physiology. In

Scientific Research Applications

C9H14N2 C_9H_{14}N_2 C9​H14​N2​

and its molecular weight is 150.2209 .

Analytical Chemistry: Chromatographic Analysis

N,N,N’-Trimethyl-o-phenylenediamine: is used in gas chromatography as a reference compound due to its distinct retention characteristics. It helps in the identification and quantification of various substances within a sample by comparing their retention times to known standards .

Biochemistry: Cytochrome Oxidase Testing

In microbiology, this compound serves as a test reagent for the classification of cytochrome oxidase positive aerobic microorganisms. It acts as a substrate in the oxidase test, which is crucial for the colorimetric identification of pathogenic and non-pathogenic bacteria .

Organic Synthesis: Ligand for Metal Ions

The compound is employed as a ligand for metal ions in organic synthesis. Its ability to bind with metals facilitates the formation of complex structures, which are essential in various synthetic pathways .

Polymer Science: Polymerisation Catalyst

It plays a role as a catalyst in organic polymerisation processes. The compound can initiate or accelerate the polymerization of monomers into polymers, which is a fundamental step in creating various plastic and resin materials .

Material Science: Sterilizing Agent

N,N,N’-Trimethyl-o-phenylenediamine: is used as a sterilizing agent in the production of materials that require a high degree of purity. Its sterilizing properties ensure that the materials are free from microbial contamination .

Chemical Industry: Dye Manufacturing

This compound is involved in the manufacturing of dyes. Its chemical structure allows it to interact with other compounds to produce a wide range of colors for textiles and other materials .

Environmental Science: Pollutant Detection

Researchers utilize N,N,N’-Trimethyl-o-phenylenediamine in the detection of environmental pollutants. Its sensitivity to certain chemicals makes it an excellent indicator for the presence of harmful substances in the environment .

Pharmaceutical Research: Drug Development

In pharmaceutical research, the compound is explored for its potential use in drug development. Its chemical properties may contribute to the synthesis of new medications or enhancement of existing drug formulations .

Mechanism of Action

Target of Action

N,N,N’-Trimethyl-o-phenylenediamine, also known as 1,2-Benzenediamine, N,N,N’-trimethyl- or N1,N1,N2-trimethylbenzene-1,2-diamine, primarily targets bacterial cytochrome c oxidases . These enzymes play a crucial role in the electron transport chain, a key component of cellular respiration.

Mode of Action

This compound acts as a redox mediator . It facilitates the transfer of electrons within the bacterial cytochrome c oxidases . This interaction results in changes to the redox state of the enzyme, affecting its function and the overall process of cellular respiration .

Biochemical Pathways

The action of N,N,N’-Trimethyl-o-phenylenediamine affects the electron transport chain . This chain is a series of protein complexes and electron carrier molecules within the inner membrane of mitochondria in eukaryotic cells and the plasma membrane of prokaryotic cells. Changes in this pathway can have downstream effects on ATP production and overall cellular energy levels .

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed within the body

Result of Action

The action of N,N,N’-Trimethyl-o-phenylenediamine on bacterial cytochrome c oxidases can result in changes to bacterial metabolism, potentially affecting their growth and survival . It can also induce swelling of deenergized rat liver mitochondria .

Action Environment

The efficacy and stability of N,N,N’-Trimethyl-o-phenylenediamine can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments

properties

IUPAC Name

1-N,2-N,2-N-trimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-10-8-6-4-5-7-9(8)11(2)3/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBFTMKSQSKHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336390
Record name 1,2-Benzenediamine, N,N,N'-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenediamine, N,N,N'-trimethyl-

CAS RN

2427-03-4
Record name 1,2-Benzenediamine, N,N,N'-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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